![molecular formula C18H21NO B312532 N-isopentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B312532.png)
N-isopentyl[1,1'-biphenyl]-4-carboxamide
Description
N-Isopentyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived carboxamide featuring an isopentyl (3-methylbutyl) group attached to the amide nitrogen. This compound is synthesized via amidation reactions, typically involving coupling agents like EDCI/HOBt, as observed in related derivatives (e.g., ). Its structural analogs are explored for diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-phenylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)12-13-19-18(20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
UBRIFAAONQMOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Palladium-catalyzed Suzuki coupling (e.g., 93% yield for 4'-methyl-N-phenyl derivative) often outperforms direct amidation methods (e.g., 57% for thiazolyl analog) due to efficient boronic acid cross-coupling .
- Substituent Bulk : Bulky groups (e.g., isopentyl, cyclohexyl) require optimized coupling conditions (e.g., elevated temperatures, prolonged reaction times) to achieve acceptable yields .
Physicochemical Properties
Substituents modulate logP, solubility, and steric effects:
*Estimated based on structural analogs.
Key Observations :
Spectroscopic Characterization
All derivatives share characteristic NMR signals:
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